Cas no 10443-70-6 (Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate)

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate structure
10443-70-6 structure
商品名:Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
CAS番号:10443-70-6
MF:C13H17ClO3
メガワット:256.7253
MDL:MFCD00128924
CID:208457
PubChem ID:253661028

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate 化学的及び物理的性質

名前と識別子

    • Butanoic acid,4-(4-chloro-2-methylphenoxy)-, ethyl ester
    • ETHYL 4-(4-CHLORO-2-METHYLPHENOXY)BUTYRATE
    • MCPB ethyl ester
    • 4-((4-chloro-o-tolyl)oxy)-butyricaciethylester
    • 4-(4-chloro-2-methylphenoxy)-butanoicaciethylester
    • 4-CHLORO-2-METHYLPHENOXYBUTYRICACIDETHYLESTER
    • ethyl 4-(4-chloro-2-methylphenoxy)butanoate
    • ethyl4-(2-methyl-4-chlorophenoxy)butylate
    • mcpbe
    • mcpbethyl
    • 4-(4-Chloro-2-methylphenoxy)butyric Acid Ethyl Ester
    • Madek
    • 4-(4-Chloro-2-methylphenoxy)butyric acid ethyl
    • MCPB ethyl
    • MCPB-ethyl
    • MCPB-ethyl [ISO]
    • Ethyl 4-(2-methyl-4-chlorophenoxy)butylate
    • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
    • Butyric acid, 4-((4-chloro-o-tolyl)oxy)-, ethyl ester
    • MCPB-ethyl ester
    • XNKARWLGLZGMGX-UHFFFAOYSA-N
    • E1149
    • 4-(
    • CS-0440439
    • SCHEMBL1613775
    • 10443-70-6
    • AS-82276
    • DTXSID4058287
    • T71550
    • MFCD00128924
    • 4-(4-Chloro-2-methylphenoxy)butyric acid, ethyl ester
    • NS00023305
    • Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
    • MDL: MFCD00128924
    • インチ: 1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3
    • InChIKey: XNKARWLGLZGMGX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 256.08671
  • どういたいしつりょう: 256.087
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 密度みつど: 1.1515 (rough estimate)
  • ゆうかいてん: -0.9°C
  • ふってん: 363.36°C (rough estimate)
  • フラッシュポイント: 137.4°C
  • 屈折率: 1.5080-1.5120
  • PSA: 35.53
  • LogP: 3.37050

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate セキュリティ情報

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1149-100mg
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6 98.0%(GC)
100mg
¥715.0 2022-05-30
TRC
E938213-2mg
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6
2mg
$ 65.00 2022-06-05
TRC
E938213-10mg
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6
10mg
$ 95.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1149-1g
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6 98.0%(GC)
1g
¥3990.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1149-1G
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6 >98.0%(GC)
1g
¥1590.00 2024-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156423-1G
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6 >98.0%(GC)
1g
¥3885.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156423-100MG
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
10443-70-6 >98.0%(GC)
100mg
¥680.90 2023-09-03
abcr
AB474432-1g
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, 98%; .
10443-70-6 98%
1g
€701.50 2024-04-20
A2B Chem LLC
AE09570-100mg
4-(4-Chloro-2-methylphenoxy)butyric acid ethyl ester
10443-70-6 >98.0%(GC)
100mg
$45.00 2024-04-20
eNovation Chemicals LLC
Y1254044-100mg
MCPB-ETHYL ESTER
10443-70-6 98%
100mg
$155 2025-02-21

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate 関連文献

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrateに関する追加情報

Research Brief on Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6): Recent Advances and Applications

Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6) is a synthetic organic compound with significant applications in the chemical, biological, and pharmaceutical industries. Recent studies have explored its potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly due to its unique structural properties and reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate as a precursor in the development of novel herbicides. The research highlighted its efficacy in inhibiting specific enzymatic pathways in weeds, making it a promising candidate for sustainable agricultural practices. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structural integrity and purity, which are critical for its application in agrochemical formulations.

In the pharmaceutical domain, a recent preprint on bioRxiv explored the compound's potential as a building block for anti-inflammatory drugs. The researchers synthesized derivatives of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate and evaluated their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Preliminary results indicated moderate activity, suggesting the need for further structural optimization to enhance potency and selectivity. This study underscores the compound's versatility in drug discovery.

From a chemical synthesis perspective, a 2024 article in Organic Process Research & Development reported an improved catalytic method for producing Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate with higher yield and lower environmental impact. The new protocol utilizes a palladium-based catalyst under mild conditions, reducing the generation of hazardous byproducts. This advancement aligns with the growing emphasis on green chemistry principles in industrial processes.

Despite these promising developments, challenges remain in scaling up production and ensuring the compound's safety profile. Toxicity studies published in Regulatory Toxicology and Pharmacology (2023) noted that high doses of Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate may exhibit hepatotoxic effects in rodent models, warranting further investigation into its metabolic pathways and potential mitigations. Regulatory agencies are closely monitoring these findings to establish appropriate safety guidelines.

In conclusion, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (CAS: 10443-70-6) continues to attract attention across multiple research domains. Its dual utility in agrochemical and pharmaceutical applications, coupled with recent synthetic improvements, positions it as a compound of significant industrial relevance. Future research should focus on optimizing its biological activity, addressing toxicity concerns, and exploring novel derivatives to expand its applicability in precision medicine and sustainable agriculture.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:10443-70-6)Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
A1012084
清らかである:99%
はかる:1g
価格 ($):416.0